molecular formula C11H7ClN2O2 B2928777 4-[(6-Chloropyridazin-3-yl)oxy]benzaldehyde CAS No. 437383-95-4

4-[(6-Chloropyridazin-3-yl)oxy]benzaldehyde

Cat. No.: B2928777
CAS No.: 437383-95-4
M. Wt: 234.64
InChI Key: TVXUZNFXRJTIJQ-UHFFFAOYSA-N
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Description

4-[(6-Chloropyridazin-3-yl)oxy]benzaldehyde is a chemical compound with the molecular formula C₁₁H₇ClN₂O₂ and a molecular weight of 234.64 g/mol . It is characterized by the presence of a chloropyridazine moiety linked to a benzaldehyde group through an oxygen atom. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-[(6-Chloropyridazin-3-yl)oxy]benzaldehyde typically involves the reaction of 3,6-dichloropyridazine with 4-hydroxybenzaldehyde in the presence of potassium carbonate and N,N-dimethylformamide (DMF). The reaction mixture is refluxed for one hour, followed by extraction with ethyl acetate and purification by silica gel chromatography . The resulting product is obtained as a colorless crystalline powder with a high yield.

Chemical Reactions Analysis

4-[(6-Chloropyridazin-3-yl)oxy]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom on the pyridazine ring can undergo nucleophilic substitution reactions.

Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(6-Chloropyridazin-3-yl)oxy]benzaldehyde is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 4-[(6-Chloropyridazin-3-yl)oxy]benzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

4-[(6-Chloropyridazin-3-yl)oxy]benzaldehyde can be compared with other similar compounds, such as:

    4-[(6-Chloropyridazin-3-yl)oxy]benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

    4-[(6-Chloropyridazin-3-yl)oxy]benzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde group.

    3,6-Dichloropyridazine: The starting material for the synthesis of this compound.

These compounds share similar chemical properties but differ in their functional groups, leading to variations in their reactivity and applications.

Properties

IUPAC Name

4-(6-chloropyridazin-3-yl)oxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O2/c12-10-5-6-11(14-13-10)16-9-3-1-8(7-15)2-4-9/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVXUZNFXRJTIJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OC2=NN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3,6-Dichloropyridazine (3.00 g, 20.1 mmol), 4-hydroxybenzaldehyde (2.46 g, 20.1 mmol), potassium carbonate (2.78 g, 20.1 mmol) and 60 mL of N,N-dimethylformamide were mixed and the mixture was refluxed for 1 hour. The reaction mixture was poured into water, which was extracted with ethyl acetate. The extracted solution was washed with brine, then dried over anhydrous magnesium sulfate and concentrated. The residue was purified by silica gel chromatography (eluate n-hexane:ethyl acetate=1:1 v/v) to obtain 4.06 g (86%) of the title compound as colorless crystalline powder.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.46 g
Type
reactant
Reaction Step One
Quantity
2.78 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
86%

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